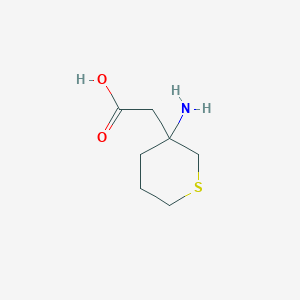
2-(3-Aminothian-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminothian-3-yl)acetic acid is an organic compound with the molecular formula C7H13NO2S This compound is characterized by the presence of a thian ring, an amino group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminothian-3-yl)acetic acid typically involves the reaction of thian derivatives with amino acids under controlled conditions. One common method includes the use of thian-3-yl derivatives and their reaction with glycine or other amino acids in the presence of catalysts and solvents. The reaction conditions often require specific temperatures and pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminothian-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The thian ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminothian-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(3-Aminothian-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the thian ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thian-3-ylacetic acid: Lacks the amino group, resulting in different chemical properties.
3-Aminothian-2-ylacetic acid: Similar structure but with a different position of the amino group.
Thian-3-ylglycine: Contains a glycine moiety instead of an acetic acid group.
Uniqueness
2-(3-Aminothian-3-yl)acetic acid is unique due to the combination of its thian ring, amino group, and acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot.
Eigenschaften
Molekularformel |
C7H13NO2S |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2-(3-aminothian-3-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2S/c8-7(4-6(9)10)2-1-3-11-5-7/h1-5,8H2,(H,9,10) |
InChI-Schlüssel |
AEXUYXJKCMHQQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSC1)(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


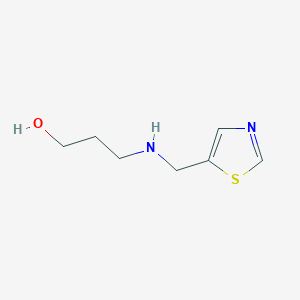
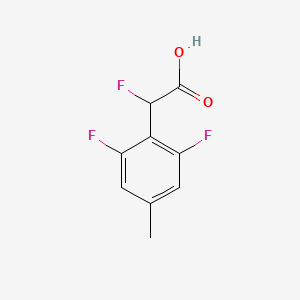

![3-[(azetidin-3-yloxy)methyl]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B13071894.png)
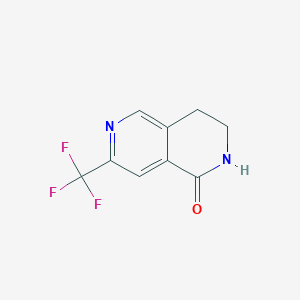
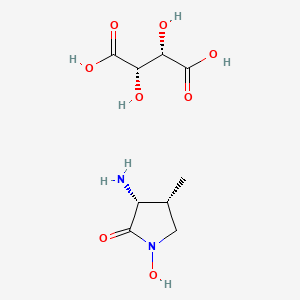
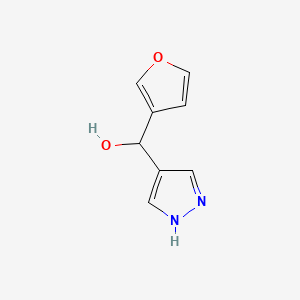
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

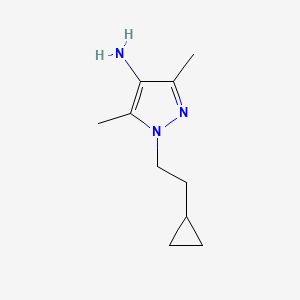
![{[(2-Bromocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13071922.png)
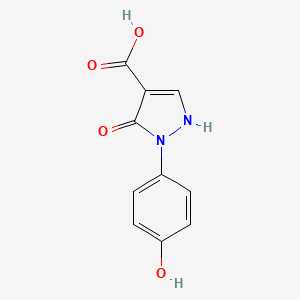
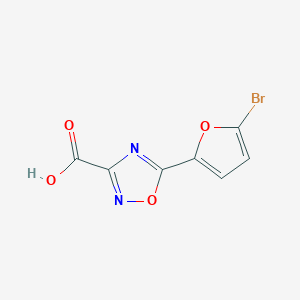
![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
